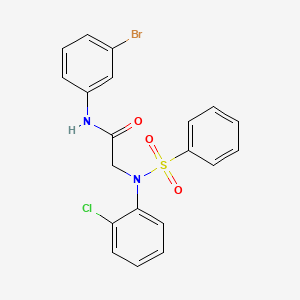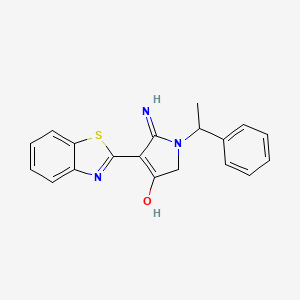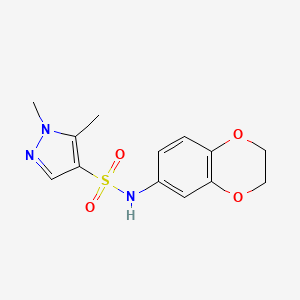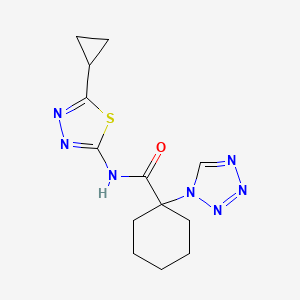
N~1~-(3-bromophenyl)-N~2~-(2-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(3-bromophenyl)-N~2~-(2-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the late 1990s by researchers at Bayer AG, who were investigating new treatments for cardiovascular diseases.
Mechanism of Action
N~1~-(3-bromophenyl)-N~2~-(2-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 works by activating the enzyme soluble guanylate cyclase (sGC), which is involved in the production of cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that helps to relax smooth muscle cells in the blood vessels, leading to vasodilation and improved blood flow.
Biochemical and Physiological Effects:
This compound 41-2272 has been shown to have a number of biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, and reduction of inflammation. It has also been shown to improve cardiac function and reduce the risk of heart failure.
Advantages and Limitations for Lab Experiments
One advantage of N~1~-(3-bromophenyl)-N~2~-(2-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 is that it is a potent and selective activator of sGC, which makes it a useful tool for studying the role of this enzyme in various physiological processes. However, one limitation is that it can be difficult to work with in the lab due to its low solubility in water.
Future Directions
There are many potential future directions for research on N~1~-(3-bromophenyl)-N~2~-(2-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272. One area of interest is its potential use in the treatment of pulmonary hypertension, as it has been shown to have beneficial effects on the pulmonary vasculature. Another area of interest is its potential use in the treatment of heart failure, as it has been shown to improve cardiac function. Additionally, researchers may investigate the use of this compound 41-2272 in combination with other drugs to enhance its therapeutic effects.
Synthesis Methods
The synthesis of N~1~-(3-bromophenyl)-N~2~-(2-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 involves several steps, including the reaction of 3-bromobenzeneboronic acid with 2-chlorobenzonitrile to form 3-bromo-2-chlorobenzonitrile. This intermediate is then reacted with phenylsulfonyl chloride and glycine to yield this compound 41-2272.
Scientific Research Applications
N~1~-(3-bromophenyl)-N~2~-(2-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 has been studied extensively for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases. It has been shown to have vasodilatory effects, which can help to reduce blood pressure and improve blood flow. In addition, it has been investigated for its potential use in the treatment of pulmonary hypertension, a condition in which the blood vessels in the lungs become narrow and constricted.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2-chloroanilino]-N-(3-bromophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrClN2O3S/c21-15-7-6-8-16(13-15)23-20(25)14-24(19-12-5-4-11-18(19)22)28(26,27)17-9-2-1-3-10-17/h1-13H,14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJINJPKFBCPQPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=CC=C2)Br)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{7-[2-(dimethylamino)ethyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl}-2-naphthol](/img/structure/B6001212.png)
![3'-{[1-(2-hydroxyphenyl)ethylidene]amino}-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B6001220.png)
![2-cinnamoyl-3-[(4-methoxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B6001221.png)

![2-{[(2-furylmethyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6001229.png)
![ethyl 3-({[3-(1H-pyrazol-1-yl)phenyl]amino}carbonyl)-1,4'-bipiperidine-1'-carboxylate](/img/structure/B6001234.png)


![2-[(2-propoxyphenyl)amino]-6-propyl-4(3H)-pyrimidinone](/img/structure/B6001255.png)
![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2-(2-nitrophenoxy)acetamide](/img/structure/B6001259.png)

![1-[2-hydroxy-3-(3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenoxy)propyl]-4-piperidinol](/img/structure/B6001276.png)
![6-bromo-5-methoxy-1-methyl-3-(morpholin-4-ylcarbonyl)-2-[(phenylthio)methyl]-1H-indole](/img/structure/B6001284.png)
![N-[7,7-dimethyl-2-(4-morpholinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-N'-propylurea](/img/structure/B6001289.png)
